24-Deacetylalisol O

Description

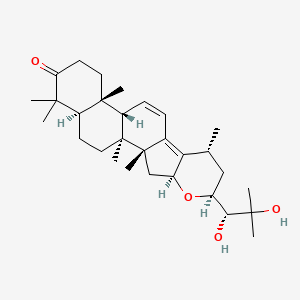

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,6S,8R,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3/t17-,19+,20+,21+,22+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFQEWOYCZTQFY-OZBSICFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Nuclear Magnetic Resonance Nmr Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules, including natural products like 24-Deacetylalisol O. This technique provides detailed information about the connectivity of atoms, the types of functional groups present, and the stereochemical arrangement within the molecule.

¹H NMR Spectroscopy : This method reveals the number of different types of protons in a molecule, their chemical environment (chemical shift, δ, in ppm), their neighboring protons (multiplicity, e.g., singlet, doublet, triplet), and the number of protons giving rise to a signal (integration). For this compound, ¹H NMR would provide signals corresponding to its various hydrogen atoms, offering initial clues about its aliphatic and potentially unsaturated regions. While specific ¹H NMR data for this compound was not detailed in the search results, studies on related compounds from Alisma plantago-aquatica such as alisol A have provided extensive ¹H NMR data, including signals for methyl groups, methine protons, and protons adjacent to hydroxyl groups.

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. It reveals the number of unique carbon atoms and their chemical environment (chemical shift, δ, in ppm). For this compound, ¹³C NMR would identify the presence of carbonyl carbons, hydroxyl-bearing carbons, and carbons within different aliphatic or olefinic environments. A predicted ¹³C NMR spectrum was noted in one source. Studies on related compounds like alisol A have reported signals for quaternary carbons, methine carbons, methylene (B1212753) carbons, and methyl carbons, typical of triterpenoids.

2D NMR Techniques : To establish the complete connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other through chemical bonds.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons, establishing ¹H-¹³C one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation) : Detects correlations between protons and carbons separated by two or three bonds, which is essential for piecing together the molecular framework and confirming the positions of functional groups. Studies on related alisol compounds have utilized HMBC to confirm connectivity, for example, correlating protons to carbonyl carbons or carbons involved in ester linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space correlations between protons that are close in space, aiding in the determination of relative stereochemistry.

Studies on related compounds from Alisma plantago-aquatica, such as alisol A and alisol G, utilized a combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments to elucidate their structures. While specific detailed NMR assignments for this compound were not fully provided in the search results, these techniques are standard for its characterization.

Mass Spectrometry Ms for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight and, consequently, the molecular formula of a compound. It also provides insights into the molecule's structure through fragmentation analysis.

Molecular Formula Determination : High-resolution mass spectrometry (HRMS) can provide the exact mass of an ion, allowing for the determination of its elemental composition. For 24-Deacetylalisol O, a mass of 470.33961 Da has been reported. This mass can be used to propose a molecular formula, which is a critical first step in structure elucidation. Related studies on Alisma plantago-aquatica compounds have used HR-ESI-MS and HRESIMS for structural determination. For instance, alisol A acetate (B1210297) was reported to have ion peaks corresponding to the molecular formula C32H52O6.

Fragmentation Analysis (MS/MS) : In tandem mass spectrometry (MS/MS), precursor ions are selected, fragmented (e.g., via Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides characteristic "fingerprints" that can confirm the presence of specific functional groups or structural motifs. For example, fragmentation can reveal the loss of water molecules, alkyl chains, or other characteristic fragments, aiding in the confirmation of proposed structures. General principles of fragmentation for various functional groups are well-established. While specific fragmentation data for this compound was not detailed in the search results, comparative analysis of its mass spectrum with related compounds like alisol O might reveal characteristic fragmentation patterns. Studies on related alisol compounds have utilized MS/MS techniques for structural elucidation.

Challenges in Optical Rotation Data Concordance

Precursor Compounds and Proposed Biosynthetic Routes within Alisma Species

The biosynthesis of triterpenoids in Alisma plants, such as Alisma orientale, originates from the mevalonic acid (MVA) pathway. frontiersin.org This fundamental metabolic route provides the essential building blocks for a vast array of isoprenoid compounds. The process commences with acetyl-CoA, which undergoes a series of enzymatic conversions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org These five-carbon units serve as the primary precursors.

Through the action of farnesyl pyrophosphate synthase (AOFPPS), IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). frontiersin.org Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (AOSS) to yield the 30-carbon acyclic triterpene, squalene. frontiersin.orgresearchgate.net Squalene represents a critical branching point, leading to the formation of various triterpenoid (B12794562) skeletons. nih.gov In the context of Alisma triterpenoids, squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), the direct precursor to the cyclic triterpenoid core. researchgate.net It has been noted that AOFPPS and AOSS are considered rate-limiting enzymes in this biosynthetic pathway. frontiersin.org

The protostane (B1240868) skeleton is a defining feature of the major triterpenoids found in the Alisma genus and is considered a chemotaxonomic marker for these plants. nih.gov Protostane triterpenes are tetracyclic compounds characterized by a specific stereochemistry—notably an α-methyl group at C-8 and a β-methyl group at C-14—that distinguishes them from other triterpenoid skeletons like dammarane. nih.gov This unique structure was first identified in the fungus Cephalosporium caeruleus and was named "protostane" as it was considered a "prototype" of steroids. nih.gov

The formation of the protostane framework from 2,3-oxidosqualene is the pivotal step in the biogenesis of alisols and their derivatives. nih.govresearchgate.net This cyclization event establishes the core tetracyclic system upon which subsequent modifications, such as oxidations, acetylations, and rearrangements, occur to generate the diverse array of over 100 protostane triterpenoids isolated from Alisma species. nih.govresearchgate.net The protostane skeleton is therefore the foundational scaffold for compounds like this compound.

The biosynthesis of the protostane core is a sophisticated process mediated by a cascade of specific enzymes. Following the formation of 2,3-oxidosqualene, the key reaction is its cyclization, which is catalyzed by an enzyme known as oxidosqualene cyclase (OSC). researchgate.net This enzyme protonates the epoxide ring, initiating a series of concerted ring-forming reactions that result in the formation of a carbocationic intermediate. researchgate.net

In the biosynthesis of helvolic acid, a related fungal metabolite, an OSC has been characterized that is responsible for forming the basic protostane carbon skeleton, 3β-hydroxy-protosta-17(20)Z, 24-diene. nih.gov This or a similar protostadienol intermediate is presumed to be the initial cyclic product in Alisma. From this foundational structure, a series of tailoring enzymes, likely including cytochrome P450 monooxygenases and transferases, introduce various functional groups (hydroxyls, ketones, acetyl groups) at different positions on the skeleton and side chain to produce the final diverse suite of alisols. researchgate.net While the precise enzymatic steps leading specifically to this compound from the initial protostane skeleton are not fully elucidated, the pathway proceeds through these key intermediates.

| Step | Precursor | Key Enzyme | Product |

| 1 | Acetyl-CoA | Multiple Enzymes | Mevalonic Acid (MVA) |

| 2 | Mevalonic Acid | Multiple Enzymes | IPP & DMAPP |

| 3 | IPP & DMAPP | Farnesyl Pyrophosphate Synthase (AOFPPS) | Farnesyl Pyrophosphate (FPP) |

| 4 | Farnesyl Pyrophosphate (FPP) | Squalene Synthase (AOSS) | Squalene |

| 5 | Squalene | Squalene Epoxidase (SQE) | 2,3-Oxidosqualene |

| 6 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | Protostane Cation/Skeleton |

| 7 | Protostane Skeleton | Tailoring Enzymes (e.g., P450s) | Alisols (e.g., Alisol A, Alisol B) |

Microbial Biotransformation for Structural Diversification

Microbial biotransformation has emerged as a powerful and efficient strategy for the structural modification of complex natural products like triterpenoids. nih.govmedcraveonline.com This technique utilizes whole microbial cells, such as fungi and bacteria, or their isolated enzymes to catalyze specific chemical reactions that are often difficult, low-yielding, or environmentally hazardous to perform using conventional chemical synthesis. researchgate.netresearchgate.net These biocatalytic systems can perform a wide range of reactions, including hydroxylation, oxidation, reduction, hydrolysis, and glycosylation, with high chemo-, regio-, and stereoselectivity. nih.govmedcraveonline.com This precision allows for the targeted modification of the triterpenoid skeleton, leading to the generation of novel derivatives for pharmacological evaluation. researchgate.net

The modification of protostane triterpenoids using microorganisms has been successfully demonstrated. Fungi, in particular, are well-suited for these transformations as they possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can hydroxylate non-activated carbon atoms on the triterpenoid core. nih.govmdpi.com

Studies have shown that various fungal and bacterial strains can transform alisol-type compounds. For instance, the biotransformation of Alisol A has been achieved using bacteria and fungi, including strains like Cunninghamella elegans AS 3.2028 and Penicillium janthinellum AS 3.510, resulting in a series of new, active derivatives. nih.gov The types of reactions catalyzed by these microbes on triterpenoid skeletons are diverse and include hydroxylation, oxidation of hydroxyl groups, and deacetylations. researchgate.net The natural occurrence of fusidanes, a class of 29-nor protostane triterpenoids, as fungal metabolites further underscores the innate capability of these microorganisms to modify the protostane framework. nih.govuic.edu

| Microorganism Type | Example Organism | Typical Reactions on Triterpenoids |

| Fungi | Cunninghamella elegans | Hydroxylation, Oxidation |

| Fungi | Penicillium janthinellum | Hydroxylation, Deacetylation |

| Bacteria | Bacillus species | Glycosylation, Hydrolysis |

A primary goal of biotransformation is to create new chemical entities with improved or altered biological activity compared to the parent compound. By introducing new functional groups or modifying existing ones, microbial biocatalysis can significantly impact the pharmacological profile of a triterpenoid. researchgate.net These structural modifications can alter factors such as solubility, receptor binding affinity, and metabolic stability.

In the case of Alisma triterpenoids, biotransformation has been shown to yield compounds with enhanced bioactivity. For example, the microbial hydroxylation of Alisol A at the C-7 and C-12 positions was found to increase its inhibitory activity against human carboxylesterase 2. nih.gov This demonstrates that even subtle, site-specific modifications can have a profound effect on a molecule's interaction with biological targets. The generation of a library of structurally diverse analogues through biotransformation is a valuable strategy for structure-activity relationship (SAR) studies, helping to identify key structural features responsible for a compound's therapeutic effects and to develop new lead molecules for drug discovery. nih.gov

Mechanistic Investigations of 24 Deacetylalisol O Biological Activities in Vitro

Modulation of Specific Cellular Pathways

While direct in vitro studies extensively detailing the modulation of specific cellular pathways by 24-Deacetylalisol O are still emerging, research on closely related triterpenoids from Alisma orientale provides significant insights into the potential signaling cascades and regulatory processes that may be affected by this compound.

Protostane (B1240868) triterpenoids, the class of compounds to which this compound belongs, have been shown to interact with key signaling pathways involved in cellular regulation. For instance, other alisols have demonstrated the ability to modulate pathways such as the NF-κB (nuclear factor-kappa B) signaling cascade. nih.govmdpi.com The NF-κB pathway is a crucial regulator of the immune response, and its inhibition is a key mechanism for controlling inflammation. nih.gov Although direct evidence for this compound is pending, its structural similarity to other bioactive alisols suggests it may also exert its effects through similar signaling interactions.

The modulation of signaling cascades by triterpenoids invariably leads to downstream effects on gene expression and protein regulation. Natural compounds are known to affect numerous important cellular signaling pathways, which can, in turn, cause cell death signals and induce apoptosis in cancer cells without harming normal cells. nih.gov For example, the inhibition of the NF-κB pathway by other natural compounds has been shown to downregulate the expression of pro-inflammatory genes, such as those encoding cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com These enzymes are key players in the inflammatory process. mdpi.com While specific studies on this compound's impact on gene and protein expression are not yet widely available, the established activities of related compounds suggest a potential role in regulating the expression of inflammation- and cell-cycle-related genes.

Enzyme Inhibition and Regulation

A significant area of investigation into the bioactivity of this compound has been its ability to inhibit specific enzymes, particularly those involved in metabolic processes.

Recent research has identified this compound as a moderate and selective inhibitor of human carboxylesterase 2 (hCE-2). acs.org In a study evaluating a series of protostane triterpenoids from Alisma orientale, this compound (referred to as compound 9 in the study) exhibited an IC50 value of 4.58 μM against hCE-2. acs.org This inhibitory activity was found to be selective for hCE-2 over its counterpart, hCE-1. acs.org

| Compound | Inhibitory Activity on hCE-2 (IC50 in μM) |

| This compound | 4.58 |

| Compound 2 | 8.68 |

| Compound 6 | 4.72 |

| Compound 11 | 2.02 |

| Data sourced from a study on protostane triterpenoids from the rhizome of Alisma orientale. acs.org |

The study further elucidated the inhibition kinetics of a related compound (compound 11), revealing a mixed inhibition model with a Ki value of 1.76 μM. acs.org Molecular docking studies with this related compound indicated potential interactions with the active site of the hCE-2 enzyme. acs.org This suggests that this compound may also bind to and inhibit hCE-2 through a similar mechanism.

Human carboxylesterase 2 is a key enzyme in the metabolism of a wide range of endogenous and xenobiotic compounds, including lipids and various drugs. nih.gov The inhibition of hCE-2 by this compound could therefore have significant implications for both lipid metabolism and the processing of foreign substances in the body. By modulating hCE-2 activity, this compound may influence the breakdown and absorption of dietary fats and the metabolic activation or detoxification of certain therapeutic agents.

Anti-Inflammatory Cellular Mechanisms

The anti-inflammatory properties of triterpenoids from Alisma orientale have been a subject of considerable research. While direct studies on the anti-inflammatory cellular mechanisms of this compound are limited, the activities of other closely related compounds from the same plant provide a strong indication of its potential mechanisms of action.

Research has shown that other triterpenoids isolated from Alisma orientale, such as 16-oxo-11-anhydroalisol A 24-acetate, alisol F, 25-anhydroalisol F, and alisguaiaone, exhibit inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. researchgate.net It is plausible that this compound shares this ability to suppress pro-inflammatory mediators. The mechanism likely involves the downregulation of iNOS and COX-2 expression, which are often mediated by the inhibition of the NF-κB signaling pathway. mdpi.comresearchgate.net

| Compound from Alisma orientale | Anti-Inflammatory Activity |

| 16-oxo-11-anhydroalisol A 24-acetate | Inhibition of LPS-induced NO production |

| Alisol F | Inhibition of LPS-induced NO production |

| 25-anhydroalisol F | Inhibition of LPS-induced NO production |

| Alisguaiaone | Inhibition of LPS-induced NO production |

| Data on related triterpenoids from Alisma orientale. nih.gov |

Further investigation into the specific effects of this compound on inflammatory cytokine production and the precise signaling pathways involved will be crucial to fully understand its anti-inflammatory potential at the cellular level.

Suppression of Inflammatory Mediators in Cellular Models

Research into the anti-inflammatory properties of natural compounds often involves cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), to investigate their ability to suppress the production of key inflammatory mediators. These mediators include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other molecules like nitric oxide (NO) and prostaglandin E2 (PGE2), which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

An investigation into this compound in this context would typically involve treating LPS-stimulated cells with varying concentrations of the compound and subsequently measuring the levels of these inflammatory mediators in the cell culture supernatant using techniques such as ELISA (enzyme-linked immunosorbent assay) for cytokines and Griess assay for nitric oxide. A significant reduction in the production of these mediators would suggest potential anti-inflammatory activity.

Potential Targets in Immune Cell Pathways

To understand the molecular mechanisms underlying the suppression of inflammatory mediators, studies often delve into the signaling pathways within immune cells that regulate their production. Key pathways implicated in inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

In the context of this compound, research would aim to determine if the compound affects the activation of these pathways. This is commonly assessed by measuring the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) and the phosphorylation and degradation of IκBα, which leads to the nuclear translocation of NF-κB, using techniques like Western blotting. Inhibition of these signaling events would provide insight into the compound's mechanism of action.

Antioxidant Cellular Mechanisms

The antioxidant potential of a compound within a cellular environment is a critical aspect of its biological activity, as oxidative stress is implicated in numerous pathological conditions.

Scavenging of Reactive Oxygen Species in Cellular Environments

Cellular antioxidant activity assays are employed to determine a compound's ability to neutralize intracellular reactive oxygen species (ROS). A common method involves using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. Cells are pre-treated with the compound of interest, and then an ROS inducer (e.g., hydrogen peroxide or AAPH) is added. A reduction in fluorescence intensity in the presence of the compound indicates its ROS scavenging capability.

Activation of Endogenous Antioxidant Defenses in Cells

In addition to direct ROS scavenging, compounds can exert antioxidant effects by upregulating the cell's own defense mechanisms. A primary pathway involved in this process is the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. When activated, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Investigating the effect of this compound on this pathway would involve treating cells with the compound and then measuring the expression levels of Nrf2 and its target genes using methods like quantitative PCR (qPCR) and Western blotting. Increased expression would suggest that the compound enhances endogenous antioxidant defenses.

Hepatoprotective Cellular and Molecular Mechanisms

The liver is a primary site for metabolizing foreign compounds and is susceptible to damage from toxins. Hepatoprotective agents are evaluated for their ability to protect liver cells from such damage.

Cellular Protection Against Induced Damage in Hepatic Models

In vitro models of liver damage often utilize hepatocyte cell lines, such as HepG2, which are exposed to hepatotoxins like acetaminophen (APAP) or carbon tetrachloride (CCl4). The protective effect of a compound is assessed by measuring cell viability (e.g., using an MTT assay) and the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium, which are markers of liver cell damage. A compound that preserves cell viability and reduces enzyme leakage would be considered to have hepatoprotective potential. Further mechanistic studies might explore its effects on mitochondrial function and the prevention of apoptosis in these models.

Role in Modulating Lipid Metabolism in Hepatic Cells

While direct studies on this compound are limited, research on the structurally similar protostane triterpene, Alisol A 24-acetate, provides significant insight into the potential mechanisms by which these compounds modulate lipid metabolism in hepatic cells. In studies utilizing free fatty acid (FFA)-induced steatosis models in human liver HepG2 cells, Alisol A 24-acetate has demonstrated a notable capacity to ameliorate hepatic lipid accumulation. nih.gov

Table 1: Effect of Alisol A 24-acetate on Key Regulators of Lipid Metabolism in FFA-Induced HepG2 Cells

| Target Protein/Gene | Pathway | Observed Effect of Alisol A 24-acetate |

|---|---|---|

| SREBP-1c | Lipogenesis | Decreased Expression |

| ACC | Lipogenesis | Decreased Phosphorylation/Expression |

| FAS | Lipogenesis | Decreased Expression |

| CPT1 | Fatty Acid Oxidation | Increased Expression |

| ACOX1 | Fatty Acid Oxidation | Increased Expression |

| AMPKα | Master Metabolic Regulator | Increased Phosphorylation (Activation) |

Data derived from studies on Alisol A 24-acetate in HepG2 cells. nih.gov

Anti-Cancer Cellular Mechanisms

The anti-proliferative effects of alisols and related compounds have been observed in various cancer cell lines. For instance, the parent compound Alisol A has been shown to repress the proliferation of colorectal cancer cells in a dose-dependent manner, as demonstrated by MTT and colony formation assays. nih.gov Similarly, other cycloartane triterpenes, the broader class to which this compound belongs, have exhibited cytotoxic effects. For example, 23-O-acetylcimigenol-3-O-β-D-xylopyranoside was found to inhibit the proliferation of HepG2 human hepatoma cells. researchgate.net The mechanism often involves the induction of cell cycle arrest and the activation of apoptotic pathways. researchgate.net Treatment with these compounds can lead to changes in the expression of cell cycle regulatory proteins and an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, ultimately favoring programmed cell death. researchgate.net

Research on Analogues and Synthetic Derivatives of 24 Deacetylalisol O

Isolation and Characterization of Naturally Occurring Analogues from Alisma Species

The rhizomes of Alisma species are a rich source of protostane-type triterpenoids, a class of compounds to which 24-deacetylalisol O belongs. Phytochemical investigations have led to the isolation and identification of a diverse array of structurally related analogues.

Among the numerous triterpenoids isolated from Alisma orientale, Alisol O, Alisol F, and Alisol A are significant naturally occurring analogues of this compound. Their structures have been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Alisol O is structurally very similar to this compound, with the key difference being the presence of an acetyl group at the C-24 position. Its characterization has been reported in multiple studies.

Alisol F is another prominent analogue. While comprehensive ¹H and ¹³C NMR data for Alisol F is dispersed across various studies, its structural elucidation has been confirmed through detailed spectroscopic analysis in several publications. It has been shown to exhibit various biological activities, including immunosuppressive and antiviral functions medchemexpress.com.

Alisol A and its derivatives, such as Alisol A 24-acetate, are also frequently isolated from Alisma species. The complete ¹H and ¹³C NMR spectral data for Alisol A have been assigned, providing a reference for the identification of related compounds.

Below are the reported ¹H and ¹³C NMR spectral data for Alisol A.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 1 | 39.1 | 1.55 (m), 1.70 (m) |

| 2 | 28.1 | 1.85 (m), 1.95 (m) |

| 3 | 218.1 | - |

| 4 | 47.5 | - |

| 5 | 55.1 | 1.60 (m) |

| 6 | 20.1 | 1.65 (m), 1.75 (m) |

| 7 | 28.9 | 1.45 (m), 1.55 (m) |

| 8 | 48.1 | 1.80 (m) |

| 9 | 51.1 | 1.40 (m) |

| 10 | 37.2 | - |

| 11 | 70.1 | 4.10 (dd, J=10.0, 5.0 Hz) |

| 12 | 38.1 | 2.10 (m), 2.20 (m) |

| 13 | 44.1 | - |

| 14 | 52.1 | - |

| 15 | 31.1 | 1.50 (m), 1.60 (m) |

| 16 | 82.1 | 4.20 (t, J=7.0 Hz) |

| 17 | 60.1 | 2.00 (d, J=7.0 Hz) |

| 18 | 16.1 | 0.90 (s) |

| 19 | 18.1 | 1.00 (s) |

| 20 | 36.1 | 2.30 (m) |

| 21 | 18.9 | 1.10 (d, J=7.0 Hz) |

| 22 | 30.1 | 1.40 (m), 1.50 (m) |

| 23 | 72.1 | 3.80 (m) |

| 24 | 74.1 | 3.50 (m) |

| 25 | 71.1 | - |

| 26 | 28.1 | 1.20 (s) |

| 27 | 25.1 | 1.25 (s) |

| 28 | 15.1 | 0.85 (s) |

| 29 | 22.1 | 1.15 (s) |

| 30 | 20.9 | 1.05 (s) |

Beyond the well-known alisols, ongoing phytochemical research on Alisma species continues to uncover novel protostane-type triterpenoids. These newly discovered compounds often feature unique structural modifications, such as different oxygenation patterns, altered side chains, or novel ring formations. For instance, studies have reported the isolation of triterpenoids with a fused ring at C-16 and C-17 nih.gov. The characterization of these novel compounds expands the chemical diversity of the alisol family and provides new templates for drug design and development.

Chemical Modification Strategies for Enhanced Bioactivity

To improve the therapeutic properties of naturally occurring alisols, researchers have employed various chemical modification strategies. These approaches aim to enhance bioactivity, improve pharmacokinetic profiles, and reduce potential toxicity.

Semi-synthesis, which involves the chemical modification of a natural product scaffold, is a common strategy to generate novel derivatives. Starting from abundant natural alisols like Alisol B, a series of derivatives can be synthesized to explore structure-activity relationships (SAR) nih.gov. These modifications often target specific functional groups, such as hydroxyl or carbonyl groups, to introduce new moieties that can modulate the compound's biological activity. For example, esterification, etherification, and oxidation are common reactions used in the semi-synthesis of alisol derivatives nih.gov.

Targeted modifications at specific positions on the alisol skeleton have been explored to understand their impact on bioactivity. While information on C-7 modifications is limited, the side chain, particularly at positions C-24 and C-25, has been a focus of derivatization.

Modifications at the C-24 and C-25 positions can significantly influence the biological activity of alisol analogues. For instance, the presence and nature of substituents at these positions can affect the compound's interaction with biological targets. Studies have shown that altering the functional groups at C-24, such as converting a hydroxyl group to an ester or ether, can modulate the cytotoxic and anti-inflammatory activities of the derivatives. Similarly, modifications at C-25 have been shown to impact the bioactivity of these compounds mdpi.com. The exploration of these structure-specific enhancements is crucial for the rational design of more potent and selective alisol-based therapeutic agents.

Comparative Biological Activity Assessment of Analogues

A critical aspect of research on alisol analogues and derivatives is the comparative assessment of their biological activities. These studies aim to identify compounds with superior efficacy and to elucidate the structure-activity relationships that govern their therapeutic effects.

Alisol analogues and their synthetic derivatives have been evaluated for a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and lipid-lowering effects. Comparative studies have revealed that even minor structural modifications can lead to significant changes in bioactivity. For example, in a study on Alisol B derivatives for the potential treatment of non-alcoholic steatohepatitis, different modifications led to varying effects on de novo lipogenesis and α-SMA gene expression nih.gov.

The table below summarizes the reported biological activities of some key alisol analogues.

| Compound | Reported Biological Activity | Reference |

|---|---|---|

| Alisol A 24-acetate | Cytotoxic, anti-inflammatory | - |

| Alisol B 23-acetate | Anti-inflammatory, hepatoprotective, anti-NASH | nih.gov |

| Alisol F | Immunosuppressive, antiviral (anti-HBV) | medchemexpress.com |

| Alisol O | Cytotoxic | - |

These comparative assessments are essential for identifying lead compounds for further preclinical and clinical development. The ongoing research into the analogues and derivatives of this compound holds significant promise for the discovery of novel and effective therapeutic agents.

Advanced Methodological Approaches in 24 Deacetylalisol O Research

Omics Technologies for Comprehensive Biological Profiling

"Omics" technologies provide a holistic view of the molecular landscape within a biological system, enabling researchers to move beyond a one-target, one-molecule approach. For a compound like 24-Deacetylalisol O, these technologies can uncover its broad physiological effects and mechanisms of action.

Metabolomics for Pathway Elucidation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This powerful tool can reveal the biochemical pathways affected by a compound. While specific metabolomics studies on this compound are not yet prevalent in published literature, this methodology holds significant promise. By analyzing the changes in the metabolite profile of a biological system upon treatment with this compound, researchers could identify the metabolic pathways it modulates. For instance, a metabolomics approach could elucidate its impact on lipid metabolism, a known area of activity for related alisol compounds.

Table 1: Potential Applications of Metabolomics in this compound Research

| Research Question | Potential Metabolomic Approach | Expected Outcome |

|---|---|---|

| How does this compound affect cellular energy metabolism? | Untargeted metabolomics of treated vs. untreated cells | Identification of alterations in glycolysis, TCA cycle, or fatty acid oxidation pathways. |

| What are the downstream effects of this compound on lipid profiles? | Lipidomics analysis of plasma or tissue samples from in vivo models | Detailed characterization of changes in triglycerides, cholesterol, and other lipid species. |

| Can we identify biomarkers of this compound activity? | Comparative metabolomics of responder vs. non-responder groups | Discovery of specific metabolites that indicate a biological response to the compound. |

Proteomics for Molecular Target Identification

Proteomics involves the large-scale analysis of proteins, the primary functional molecules in the cell. Identifying the protein targets with which a small molecule interacts is crucial for understanding its mechanism of action. Chemical proteomics, in particular, is a powerful strategy for target identification. Although specific proteomic studies on this compound are limited, the methodology is well-established for natural product research. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to isolate and identify proteins that directly bind to this compound.

Computational Biology and In Silico Modeling

Computational approaches have become indispensable in modern drug discovery and development, offering predictive insights that can guide and accelerate experimental research.

Network Pharmacology for Target-Pathway Identification

Network pharmacology is an in silico approach that integrates data from genomics, proteomics, and pharmacology to construct and analyze biological networks. This method allows for the prediction of a compound's potential targets and the biological pathways it may influence. For example, a network pharmacology study on alisol A, a related triterpenoid (B12794562), was used to investigate its mechanisms in treating macular edema. nih.gov A similar approach for this compound would involve:

Identifying potential targets: Using public databases to find proteins that are predicted to interact with this compound based on its chemical structure.

Constructing a compound-target network: Visualizing the interactions between this compound and its predicted protein targets.

Integrating disease-related genes: Overlaying this network with genes known to be involved in a specific disease to identify overlapping targets and pathways.

Pathway enrichment analysis: Using bioinformatics tools to determine which biological pathways are significantly associated with the identified targets.

This approach can generate hypotheses about the compound's polypharmacological effects, which can then be validated experimentally.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as this compound, might interact with a protein target at the atomic level.

For instance, molecular docking studies have been conducted on the related compounds Alisol B 23-acetate and Alisol A 24-acetate to investigate their interaction with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.govnih.gov These studies revealed that the compounds bind to distinct sites on P-gp, suggesting mechanisms of both allosteric and competitive inhibition. nih.govnih.gov

Following docking, molecular dynamics simulations can be performed to simulate the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Table 2: Illustrative Molecular Docking Results for Alisol Derivatives with P-glycoprotein

| Compound | Predicted Binding Site on P-gp | Type of Inhibition | Reference |

|---|---|---|---|

| Alisol B 23-acetate | Allosteric site | Allosteric | nih.govnih.gov |

| Alisol A 24-acetate | Active site | Competitive | nih.govnih.gov |

This table is based on findings for related compounds and is for illustrative purposes.

Advanced In Vitro Cell Culture Models

While traditional 2D cell cultures have been foundational in biomedical research, they often fail to replicate the complex microenvironment of native tissues. Advanced in vitro models, such as 3D cultures, organoids, and organs-on-a-chip, offer more physiologically relevant systems for studying the effects of compounds like this compound.

These models can provide more accurate predictions of a compound's efficacy and toxicity. For example, liver organoids could be used to study the hepatoprotective effects of this compound in a more realistic context than simple hepatocyte monolayers. Similarly, an intestine-on-a-chip model could be employed to investigate its absorption and metabolism. nih.gov The use of these advanced models can help to bridge the gap between preclinical research and clinical outcomes, reducing the reliance on animal testing. nih.govuu.nl

Three-Dimensional (3D) Cell Culture Systems for Physiological Relevance

Three-dimensional cell culture systems are instrumental in bridging the gap between traditional in vitro assays and in vivo studies. frontiersin.org These models can be broadly categorized into scaffold-based and scaffold-free systems. nih.gov Scaffold-based cultures utilize materials like hydrogels or polymeric scaffolds to provide structural support for cell growth, mimicking the extracellular matrix. nih.gov Scaffold-free methods, such as spheroids and organoids, rely on the self-aggregation properties of cells to form 3D structures. nih.gov

The use of 3D cultures could offer a more accurate prediction of the in vivo efficacy and toxicity of compounds compared to 2D models. nih.gov For instance, cancer cells grown in 3D spheroids often exhibit different gene expression profiles and increased resistance to chemotherapeutic agents compared to the same cells grown in a monolayer. mdpi.com This highlights the importance of the tissue-like architecture in determining cellular responses.

While no specific data exists for this compound, a hypothetical study could utilize 3D spheroids of a relevant cell line to assess its effects on cell viability, proliferation, and gene expression. The table below illustrates the type of comparative data that could be generated from such a study.

Hypothetical Comparative Analysis of a Compound in 2D vs. 3D Cell Culture

| Parameter Assessed | Traditional 2D Culture | 3D Spheroid Culture | Potential Implication for Physiological Relevance |

|---|---|---|---|

| Cell Morphology | Flattened, monolayer | Spherical aggregates | More accurately represents in vivo tissue structure |

| Gene Expression | Altered from in vivo state | More closely resembles in vivo profiles | Provides more relevant targets and pathway analysis |

| Drug Sensitivity | Often higher sensitivity | May show increased resistance | Better prediction of clinical efficacy |

| Metabolic Activity | Uniform across the culture | Gradients of nutrients and oxygen | Mimics the metabolic heterogeneity of tissues |

Co-culture Models for Cell-Cell and Cell-Matrix Interaction Studies

Co-culture models are essential for investigating the intricate communication between different cell types and their interaction with the extracellular matrix. nih.gov These interactions play a critical role in tissue homeostasis and disease progression. For example, in a tumor microenvironment, cancer cells constantly interact with stromal cells, immune cells, and endothelial cells, which can significantly influence tumor growth and response to therapy. mdpi.com

Various co-culture systems have been developed, including Transwell assays, microfluidic devices, and 3D bioprinted models. nih.govnih.gov These systems allow for the study of both direct cell-cell contact and paracrine signaling through secreted factors.

In the context of this compound, a co-culture model could be employed to understand how the compound affects the interaction between different cell types in a specific biological context. For example, a co-culture of hepatocytes and hepatic stellate cells could be used to investigate the compound's effect on liver fibrosis. The table below outlines potential experimental setups and the insights they could provide.

Hypothetical Co-culture Models for Investigating Intercellular Interactions

| Co-culture Model | Cell Types Involved | Research Question | Potential Endpoints Measured |

|---|---|---|---|

| Transwell Co-culture | Epithelial cells and Fibroblasts | Effect on paracrine signaling | Cytokine secretion, proliferation of each cell type |

| 3D Bioprinted Model | Endothelial cells and Smooth Muscle Cells | Impact on angiogenesis | Vessel sprouting, cell migration, protein expression |

| Spheroid Co-culture | Cancer cells and Immune cells | Modulation of immune response | Immune cell infiltration, cytotoxicity, gene expression |

| Microfluidic "Organ-on-a-Chip" | Multiple cell types from a specific organ | Organ-level effects and toxicity | Barrier function, metabolic activity, cell viability |

While the current scientific literature does not provide specific data on the use of these advanced methodological approaches in the research of this compound, the principles and applications of 3D cell cultures and co-culture models suggest they would be powerful tools for future investigations into the biological activities of this compound.

Future Research Directions and Translational Perspectives in Academia

Elucidating Underexplored Signaling Cascades

A critical avenue for future research involves a thorough investigation into the specific cellular signaling pathways modulated by 24-Deacetylalisol O. Natural products often exert their effects by interacting with complex intracellular signaling cascades, which are fundamental to cellular processes such as proliferation, differentiation, and apoptosis. mdpi.commdpi.comnih.govresearchgate.netnih.gov Understanding these interactions can reveal novel therapeutic targets and mechanisms of action.

Future studies should aim to:

Identify direct molecular targets: Employ techniques like affinity chromatography, chemical proteomics, and yeast three-hybrid systems to pinpoint the specific proteins or enzymes that this compound binds to.

Map downstream effects: Utilize transcriptomic (RNA-seq), proteomic, and metabolomic analyses to comprehensively map the downstream cellular responses triggered by target engagement. This could reveal its impact on pathways such as PI3K/AKT, MAPK, or NF-κB, which are commonly implicated in various diseases. mdpi.comresearchgate.netnih.govfrontiersin.org

Investigate pathway crosstalk: Explore how this compound influences the interplay between different signaling pathways, as complex diseases often involve dysregulation across multiple interconnected cascades. nih.gov

Designing Targeted Analogues with Improved Specificity and Potency

The structural diversity of natural products provides an excellent foundation for medicinal chemistry efforts to develop analogues with enhanced therapeutic profiles. mdpi.comscirp.orgscielo.org.mxresearchgate.net For this compound, this involves synthesizing derivatives that retain or improve its desired biological activities while potentially reducing off-target effects or improving pharmacokinetic properties.

Key strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies: Systematically modify different functional groups and structural motifs of this compound to determine which chemical features are critical for its activity. This can involve esterification, oxidation, reduction, or the introduction of novel substituents. researchgate.netmdpi.com

Computational Drug Design: Utilize molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening to predict the binding affinity and biological activity of designed analogues. This approach can accelerate the identification of promising candidates. mdpi.comscielo.org.mxnih.gov

Bioisosteric Replacements: Replace specific functional groups with bioisosteres to modulate physicochemical properties, metabolic stability, and target interactions.

Hybrid Molecule Development: Create hybrid molecules by conjugating this compound or its active fragments with other known bioactive compounds to achieve synergistic effects or multi-target engagement. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of multi-omics technologies—integrating genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of how compounds like this compound interact with biological systems. uic.eduresearchgate.netthermofisher.comnih.govfrontiersin.orgpharmafeatures.comislets.cawustl.edu This approach moves beyond single-molecule studies to capture the complex molecular landscape affected by the compound.

Future research should leverage multi-omics by:

Correlating Molecular Profiles with Biological Outcomes: Apply multi-omics profiling to cells or organisms treated with this compound to identify specific molecular signatures associated with its observed effects. This can involve analyzing gene expression changes, protein abundance, and metabolic shifts. thermofisher.compharmafeatures.com

Identifying Novel Targets and Pathways: Use bioinformatics tools and machine learning algorithms to analyze integrated omics data, which can help uncover previously unknown targets or signaling pathways influenced by this compound. researchgate.netfrontiersin.org

Investigating Metabolic Interactions: Metabolomics can reveal how this compound affects cellular metabolic networks, providing insights into its energy utilization, biosynthesis pathways, and potential drug-drug interactions. uic.eduthermofisher.comfrontiersin.org

Comparative Genomics and Transcriptomics: If this compound is derived from a microbial source, comparative genomics can help identify biosynthetic gene clusters (BGCs) and understand its production pathways, potentially enabling heterologous expression for larger-scale production. researchgate.netntu.edu.sg

Development of Advanced In Vitro Biomimetic Models for Mechanism of Action Studies

Traditional 2D cell culture models often fail to fully recapitulate the complex microenvironment and physiological conditions found in vivo. mdpi.comeuropa.euresearchgate.netnih.gov The development and application of advanced in vitro biomimetic models, such as organ-on-a-chip (OOC) systems, spheroids, organoids, and 3D bioprinted tissues, are crucial for more accurate preclinical evaluation of natural products. mdpi.comeuropa.euresearchgate.netnih.govjkslms.or.krresearchgate.netresearchgate.net

Future research should focus on:

Implementing 3D Cell Culture Models: Utilize spheroids and organoids derived from relevant cell types (e.g., cancer cells, liver cells, or immune cells) to study the cellular uptake, distribution, and localized effects of this compound. mdpi.comeuropa.euresearchgate.net

Utilizing Organ-on-a-Chip (OOC) Platforms: Develop OOC models that mimic specific organ functions (e.g., liver-on-a-chip, tumor-on-a-chip) to assess the pharmacodynamics and potential toxicity of this compound under more physiologically relevant conditions. These systems can also facilitate real-time monitoring of cellular responses. mdpi.comnih.govjkslms.or.kr

Developing Biomimetic Barrier Models: Create models that mimic biological barriers, such as the blood-brain barrier or the intestinal barrier, to study the transport and penetration of this compound and its analogues. nih.govresearchgate.net

Integrating Multi-Omics with Biomimetic Models: Combine advanced in vitro models with multi-omics analyses to provide a comprehensive mechanistic understanding of this compound's action, bridging the gap between in vitro findings and in vivo relevance. nih.govwustl.edu

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and other natural products, paving the way for novel drug development.

Q & A

Basic: What analytical techniques are essential for the initial characterization of 24-Deacetylalisol O, and how should data be interpreted?

Methodological Answer:

Initial characterization requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to elucidate structural features, focusing on distinguishing deacetylated regions from parent compounds like Alisol derivatives .

- High-Performance Liquid Chromatography (HPLC): Pair with mass spectrometry (LC-MS) to confirm molecular weight and purity. Calibrate using reference standards for alisol-type triterpenoids .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl, carbonyl) to corroborate deacetylation .

Data Interpretation: Cross-validate results against published spectral databases of structurally similar compounds and report deviations in chemical shifts or retention times as potential indicators of structural novelty .

Basic: How can researchers ensure reproducibility in synthesizing or isolating this compound?

Methodological Answer:

- Documentation: Precisely record reagent sources (e.g., Sigma-Aldrich catalog numbers), equipment specifications (e.g., HPLC column type, gradient conditions), and environmental factors (e.g., temperature, pH) to minimize variability .

- Validation: Include negative controls (e.g., solvent-only samples) and replicate experiments (≥3 trials) to confirm consistency in yield and purity .

- Supplementary Materials: Deposit detailed protocols (e.g., extraction solvent ratios, chromatographic gradients) in open-access repositories to facilitate replication .

Advanced: How should researchers address contradictory bioactivity data for this compound across different experimental models?

Methodological Answer:

- Hypothesis-Driven Analysis: Systematically compare variables such as cell line viability assays (e.g., MTT vs. ATP-based assays), dose-response thresholds, and solvent effects (e.g., DMSO concentration impacts) .

- Meta-Analysis: Aggregate data from peer-reviewed studies into a standardized table (Table 1) to identify trends or outliers. Apply statistical tests (e.g., ANOVA with post-hoc corrections) to assess significance .

| Study | Model System | Bioactivity (IC₅₀) | Assay Type | Key Variables |

|---|---|---|---|---|

| Study A | HepG2 cells | 12.5 μM | MTT | 0.1% DMSO |

| Study B | HEK293 cells | 45.2 μM | ATP-based | 0.5% ethanol |

Follow-Up: Design comparative studies using identical assay conditions to isolate confounding factors .

Advanced: What experimental strategies are recommended to elucidate the mechanism of action of this compound in complex biological systems?

Methodological Answer:

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways (e.g., NF-κB, MAPK) .

- Kinetic Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to hypothesized molecular targets (e.g., kinases, receptors) .

- In Silico Modeling: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding sites, validated by mutagenesis assays .

Advanced: How can researchers design robust dose-response studies for this compound while minimizing cytotoxicity artifacts?

Methodological Answer:

- Range-Finding Experiments: Conduct preliminary assays to determine the non-toxic solvent concentration (e.g., <0.1% DMSO) and establish a logarithmic dose range (e.g., 1 nM–100 μM) .

- Time-Course Analysis: Measure bioactivity at multiple time points (e.g., 24h, 48h, 72h) to distinguish acute cytotoxicity from target-specific effects .

- Counter-Screens: Include unrelated cell lines or primary cells to confirm selectivity .

Basic: What criteria should guide the selection of solvent systems for this compound in in vitro assays?

Methodological Answer:

- Solubility Testing: Pre-screen solvents (e.g., DMSO, ethanol) using nephelometry or UV-Vis spectroscopy to identify optimal solubility without aggregation .

- Biological Compatibility: Avoid solvents that induce background cytotoxicity (e.g., >0.1% DMSO in neuronal cells) .

- Documentation: Report solvent purity (e.g., ≥99.9%) and storage conditions (e.g., anhydrous DMSO under argon) to ensure consistency .

Advanced: How can researchers resolve discrepancies in reported pharmacokinetic properties of this compound?

Methodological Answer:

- Comparative Pharmacokinetic Modeling: Use compartmental modeling (e.g., non-linear mixed-effects modeling) to harmonize data across species (e.g., rat vs. human liver microsomes) .

- Isotope-Labeled Tracers: Synthesize deuterated analogs to track metabolic pathways via LC-MS, identifying species-specific metabolites .

- Cross-Study Validation: Publish raw pharmacokinetic datasets in repositories like Zenodo for independent re-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.